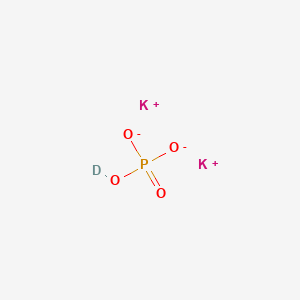

Dipotassium deuterium phosphate

Vue d'ensemble

Description

Dipotassium deuterium phosphate, also known as Potassium dideuterium phosphate, is an ionic compound used for electrolyte replenishment and total parenteral nutrition (TPN) therapy . It is closely related to monopotassium phosphate (KDP, or KH2PO4). The replacement of hydrogen by deuterium in DKDP lowers the frequency of O–H vibrations and their overtones (high-order harmonics). Absorption of light by those overtones is detrimental for the infrared lasers, which DKDP and KDP crystals are used for .

Synthesis Analysis

DKDP crystals are grown by a water-solution method at a usual level of deuteration >98% . The reaction chemistry for the production of dipotassium phosphate appears as a condensation of phosphoric acid using potassium hydroxide .Molecular Structure Analysis

The molecular structure of Dipotassium deuterium phosphate can be represented by the chemical formula KD2PO4 . The InChI representation isInChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1/i/hD2 . Chemical Reactions Analysis

Dipotassium deuterium phosphate is involved in reactions that take place in plants. For instance, it has been found that the effect of pure KH2PO4 on plant indicators was lower than that of granular PDP with MC .Physical And Chemical Properties Analysis

Dipotassium deuterium phosphate is a highly water-soluble salt often used as a fertilizer and food additive as a source of phosphorus and potassium as well as a buffering agent . It is freely soluble in water and insoluble in ethanol . The molar mass is 138.10 g/mol .Applications De Recherche Scientifique

High Power Laser Systems

DKDP crystals are crucial in the development of high power laser systems . They are used in the growth of large-aperture DKDP crystals and some aspects of crystal quality including determination of deuterium content, homogeneity of deuterium distribution, residual strains, nonlinear absorption, and laser-induced damage resistance . These crystals can fabricate large single-crystal optics with the size exceeding 400 mm .

Inertial Confinement Fusion (ICF)

DKDP crystals play a significant role in ICF, which is considered one of the most promising means to obtain clean energy in the future . These crystals meet the specifications of the laser system for ICF .

Electro-Optic Modulators

DKDP has been fairly well explored as an electro-optic material and has found a number of applications as an electro-optic modulator crystal in various devices .

Non-Linear Optics

DKDP single crystals are widely used in non-linear optics as the second, third and fourth harmonic generators for Nd:YAG and Nd:YLF lasers .

Q-Switches for Lasers

DKDP crystals are used in electro-optical applications as Q-switches for Nd:YAG, Nd:YLF, alexandrite, and Ti-sapphire lasers .

Piezoelectric Applications

DKDP is also piezoelectric in nature, which means it can convert mechanical stress into electrical charge . This property makes it useful in a variety of applications, including sensors, actuators, and energy harvesting devices .

Ferroelectric Applications

DKDP is ferroelectric, meaning it has a spontaneous electric polarization that can be reversed by the application of an external electric field . This property is useful in a variety of applications, including memory devices, capacitors, and piezoelectric devices .

Mécanisme D'action

Orientations Futures

Dipotassium deuterium phosphate has been fairly well explored as an electro-optic material and has found a number of applications as an electro-optic modulator crystal in various devices . Despite its higher cost, DKDP is more popular than KDP due to its lower frequency of O–H vibrations and their overtones, which is beneficial for the infrared lasers .

Propriétés

IUPAC Name |

dipotassium;deuterio phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWVASYFFYYZEW-DYCDLGHISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OP(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HK2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628414 | |

| Record name | Dipotassium hydrogen (~2~H)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.182 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipotassium deuterium phosphate | |

CAS RN |

22387-03-7 | |

| Record name | Dipotassium hydrogen (~2~H)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

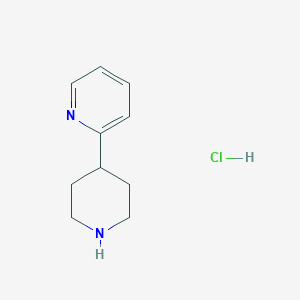

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)

![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)

![Furo[2,3-c]pyridin-7-amine](/img/structure/B1592579.png)